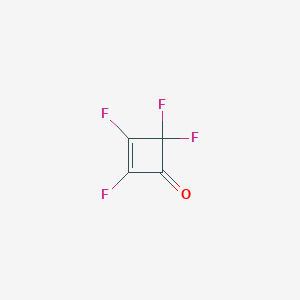

2,3,4,4-Tetrafluorocyclobut-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,4-tetrafluorocyclobut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4O/c5-1-2(6)4(7,8)3(1)9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPSKAWHQBLRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C1=O)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505084 | |

| Record name | 2,3,4,4-Tetrafluorocyclobut-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60838-92-8 | |

| Record name | 2,3,4,4-Tetrafluorocyclobut-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Patterns of 2,3,4,4 Tetrafluorocyclobut 2 En 1 One

Nucleophilic Reactions of 2,3,4,4-Tetrafluorocyclobut-2-en-1-one

Nucleophilic attack on this compound can occur at several electrophilic centers, primarily the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The specific pathway taken by the nucleophile is influenced by its nature, the reaction conditions, and steric factors.

Nucleophilic Addition to the Carbonyl Moiety

The carbonyl carbon of this compound is an electrophilic site susceptible to nucleophilic attack. This type of reaction, known as 1,2-addition, is common for organometallic reagents such as organolithium and Grignard reagents. libretexts.orgresearchgate.net These strong nucleophiles preferentially attack the carbonyl carbon over the β-carbon of the conjugated system. libretexts.org

The general mechanism involves the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent workup with a proton source yields the corresponding alcohol. leah4sci.com The reactivity of organolithium reagents is generally greater than that of Grignard reagents, allowing for reactions with more sterically hindered carbonyls. uniurb.it

While specific studies on this compound are not extensively detailed in the provided search results, the reaction of organolithium reagents with structurally similar compounds, such as 2,3,4,5-tetraphenylcyclopentadienone, has been investigated. In these cases, 1,2-addition products were predominantly formed with high yields. For instance, the reaction with 2-thienyllithium, n-butyllithium, and phenyllithium (B1222949) resulted in the corresponding 1,2-adducts in yields of 36.1%, 90.9%, and 86.8% respectively. researchgate.net

Table 1: Nucleophilic 1,2-Addition to Carbonyl Compounds by Organolithium Reagents

| Organolithium Reagent | Carbonyl Substrate | Product(s) | Yield (%) |

| 2-Thienyllithium | 2,3,4,5-Tetraphenylcyclopentadienone | 1,2-addition product | 36.1 |

| n-Butyllithium | 2,3,4,5-Tetraphenylcyclopentadienone | 1,2-addition product | 90.9 |

| Phenyllithium | 2,3,4,5-Tetraphenylcyclopentadienone | 1,2-addition product | 86.8 |

| tert-Butyllithium | 2,3,4,5-Tetraphenylcyclopentadienone | 1,2-, 1,4-, and 1,6-addition products | 75.6 (total) |

Data synthesized from a study on a structurally related cyclopentadienone system. researchgate.net

Conjugate (1,4-) Addition Reactions with α,β-Unsaturated Carbonyl Systems

In contrast to the 1,2-addition of strong organometallic reagents, softer nucleophiles tend to undergo conjugate addition, also known as 1,4-addition or Michael addition, to the α,β-unsaturated system of this compound. libretexts.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com

The mechanism of conjugate addition proceeds through the nucleophilic attack at the β-carbon, which generates an enolate intermediate. This intermediate is then protonated, typically on the α-carbon, to yield the final saturated carbonyl compound. libretexts.orgmasterorganicchemistry.com A variety of nucleophiles, including amines, thiols, and dialkylcuprates (Gilman reagents), are known to participate in conjugate addition reactions. masterorganicchemistry.com

For instance, the thia-Michael reaction, which involves the addition of thiols, is a well-established method for forming carbon-sulfur bonds. nih.gov The reaction can be catalyzed by either a base, which deprotonates the thiol to form a more nucleophilic thiolate anion, or a nucleophile that initiates the reaction cascade. nih.gov Similarly, the aza-Michael reaction utilizes amines as nucleophiles. The reversibility of these hetero-Michael reactions has been a subject of interest, particularly in the context of dynamic covalent chemistry. nih.gov

The regioselectivity between 1,2- and 1,4-addition is largely dictated by the nature of the nucleophile. Hard nucleophiles, such as Grignard and organolithium reagents, favor the kinetically controlled 1,2-addition. In contrast, soft nucleophiles, like amines, thiols, and organocuprates, prefer the thermodynamically controlled 1,4-addition, which retains the stable carbonyl group in the final product. libretexts.org

Nucleophilic Substitution Pathways (SN2 mechanisms) in Fluorinated Cyclobutene (B1205218) Adducts

Following the initial nucleophilic addition to this compound, the resulting fluorinated cyclobutene adducts can undergo subsequent nucleophilic substitution reactions. The presence of fluorine atoms, which are good leaving groups under certain conditions, allows for their displacement by other nucleophiles. These reactions often proceed through an SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center.

The reactivity of the adducts in SN2 reactions is influenced by several factors, including the nature of the nucleophile, the leaving group ability of the fluoride (B91410), and the steric hindrance around the electrophilic carbon. While fluoride is not a typical leaving group in aliphatic systems, its departure can be facilitated in these strained and electronically modified cyclobutene rings.

Electrophilic Reactions of this compound

The carbon-carbon double bond in this compound is electron-rich and can act as a nucleophile, making it susceptible to attack by electrophiles.

Electrophilic Attack on the Carbon-Carbon Double Bond

Electrophilic addition to the double bond of this compound is a characteristic reaction of this compound. A common example is the addition of halogens, such as bromine (Br₂). masterorganicchemistry.comlibretexts.org The mechanism for this reaction involves the polarization of the bromine molecule as it approaches the electron-rich double bond. libretexts.org

This induced dipole in the bromine molecule leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. libretexts.orglibretexts.org The reaction is then completed by the attack of a bromide ion on one of the carbons of the bromonium ion, from the side opposite to the bromine bridge. libretexts.org This backside attack results in the anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.comlibretexts.org

The presence of the electron-withdrawing fluorine atoms on the cyclobutene ring can influence the reactivity of the double bond towards electrophiles. While specific data on the halogenation of this compound is limited in the search results, the general mechanism for electrophilic halogenation of alkenes provides a framework for understanding this reactivity.

Table 2: General Mechanism of Electrophilic Bromination of an Alkene

| Step | Description | Intermediate/Product |

| 1 | Attack of the π-bond on Br₂ and formation of a cyclic bromonium ion. | Cyclic bromonium ion and a bromide ion. |

| 2 | Backside attack of the bromide ion on one of the carbons of the bromonium ion. | Vicinal dibromide with anti stereochemistry. |

This table describes the general mechanism for electrophilic bromination of alkenes. libretexts.orglibretexts.org

Electrophilic Reactivity of Substituted Fluorinated Cyclobutenone Systems

The reactivity of the fluorinated cyclobutenone system can be modified by the introduction of substituents. A key class of substituted derivatives are silyl (B83357) enol ethers, which can be formed from the parent ketone. These silyl enol ethers are versatile intermediates that can react with a variety of electrophiles.

The electrophilic fluorination of silyl enol ethers is a notable reaction. Reagents such as N-fluorobenzenesulfonimide (NFSI) can be used to introduce a fluorine atom at the α-position of the carbonyl group. researchgate.net The development of bench-stable electrophilic fluorinating reagents has allowed for highly selective monofluorination of silyl enol ethers, while suppressing over-reaction to form difluorinated products. researchgate.net

Furthermore, silyl enol ethers can participate in cycloaddition reactions. For example, the (2+2)-cycloaddition with α,β-unsaturated esters can lead to the formation of polysubstituted cyclobutane (B1203170) rings with a high degree of trans-stereoselectivity. nih.gov The mechanism of this cycloaddition is believed to proceed through a stepwise pathway involving a zwitterionic intermediate, which arises from the nucleophilic addition of the silyl enol ether to the unsaturated ester. nih.gov

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are fundamental in synthetic organic chemistry for the construction of cyclic systems. The electron-withdrawing nature of the fluorine atoms and the carbonyl group in this compound enhances the electrophilicity of its double bond, making it a potent partner in various cycloaddition processes.

Photochemical [2+2] cycloadditions represent a powerful method for the synthesis of cyclobutane rings by reacting two alkene-containing molecules under ultraviolet (UV) irradiation. nih.gov For acyclic enones, these reactions can be inefficient due to competing energy-wasting processes like cis-trans isomerization. nih.gov However, the rigid structure of this compound prevents this isomerization, favoring cycloaddition.

Intermolecular Reactions: In an intermolecular context, the photoexcited enone can react with another alkene (an olefin) to form a new, larger ring system. The reaction proceeds via the formation of a diradical intermediate upon excitation, which then combines with the second alkene. Visible light photocatalysis, using catalysts like ruthenium(II) complexes, has emerged as an efficient method for promoting [2+2] heterodimerizations of dissimilar enones, yielding unsymmetrical cyclobutane structures with high diastereoselectivity. nih.govnih.gov

Intramolecular Reactions: If the reacting alkene is tethered to the cyclobutenone core, an intramolecular [2+2] photocycloaddition can occur, leading to the formation of complex, rigid polycyclic structures. rsc.org This strategy is highly valuable for creating conformationally restricted molecules.

Table 1: Representative [2+2] Photocycloaddition Reactions

| Reaction Type | Reactants | Conditions | Expected Product Class |

|---|---|---|---|

| Intermolecular | This compound + Ethylene | UV light (hν) or visible light + photocatalyst | Fluorinated bicyclo[2.2.0]hexane derivative |

| Intermolecular | This compound + Styrene | UV light (hν) or visible light + photocatalyst | Phenyl-substituted fluorinated bicyclo[2.2.0]hexane derivative |

| Intramolecular | Allyl-substituted this compound | UV light (hν) | Fluorinated tricyclic system |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene). masterorganicchemistry.com The reactivity in these reactions is typically enhanced when the dienophile is electron-poor and the diene is electron-rich. masterorganicchemistry.com

Due to the strong electron-withdrawing effect of its fluorine and carbonyl substituents, this compound is an excellent electron-poor dienophile. It can react readily with electron-rich dienes, such as cyclopentadiene (B3395910) or substituted butadienes, to yield highly functionalized, fluorinated bicyclic adducts. beilstein-journals.orgnih.gov The use of fluorinated building blocks in Diels-Alder reactions is a versatile tool for assembling a variety of fluorinated carbo- and heterocycles. nih.gov Computational studies have shown that the reactivity of cyclobutenone as a dienophile is enhanced by ring strain, which lowers the activation energy of the reaction compared to less strained enones like cyclohexenone. comporgchem.com

Table 2: Potential Diels-Alder Reactions with this compound as the Dienophile

| Diene | Reaction Type | Expected Product |

|---|---|---|

| 1,3-Butadiene | [4+2] Cycloaddition | Fluorinated bicyclo[4.2.0]octene derivative |

| Cyclopentadiene | [4+2] Cycloaddition | Fluorinated tricyclic adduct with a norbornene-like framework |

| 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | Dimethyl-substituted fluorinated bicyclo[4.2.0]octene derivative |

Ring-Opening Reactions of this compound

The significant ring strain inherent in the four-membered cyclobutene ring makes it susceptible to reactions that involve ring cleavage, which can be initiated by heat, light, or chemical reagents.

Under thermal conditions, cyclobutenes undergo a concerted electrocyclic ring-opening to form a conjugated 1,3-diene. masterorganicchemistry.comlibretexts.org This process is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the symmetry of the highest occupied molecular orbital (HOMO). libretexts.org For a 4π-electron system like cyclobutene, thermal ring-opening is a conrotatory process, meaning the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). libretexts.orgimperial.ac.uk

Applying this to this compound, heating would cause the C3-C4 sigma bond to break, leading to the formation of a highly fluorinated, conjugated dienylketone. The equilibrium generally favors the less strained open-chain product. libretexts.org While the concerted pericyclic pathway is often favored, non-concerted pathways involving diradical intermediates can also occur, particularly if substituents stabilize radical centers.

When a molecule absorbs UV light, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO), creating an electronically excited state. masterorganicchemistry.com The orbital symmetry of this new HOMO is different from that of the ground state. Consequently, the stereochemical course of photochemical electrocyclic reactions is reversed compared to their thermal counterparts. libretexts.orgimperial.ac.uk

For a 4π system like a cyclobutene, photochemical ring-opening is a disrotatory process, where the terminal groups rotate in opposite directions (one clockwise, one counter-clockwise). masterorganicchemistry.com Therefore, irradiating this compound with UV light would also yield a fluorinated dienylketone, but potentially with a different stereochemistry than the thermal product if chiral centers were present. This method allows for the synthesis of specific isomers that may not be accessible through thermal routes. nih.govnih.gov

Table 3: Comparison of Thermal and Photochemical Ring-Opening

| Condition | Number of π Electrons | Allowed Stereochemical Pathway |

|---|---|---|

| Thermal (Δ) | 4 (in cyclobutene ring) | Conrotatory |

| Photochemical (hν) | 4 (in cyclobutene ring) | Disrotatory |

The combination of ring strain and the electron-withdrawing nature of the substituents makes the cyclobutene ring susceptible to attack by nucleophiles. chemistryviews.org Nucleophilic attack can occur at several electrophilic sites:

The Carbonyl Carbon: Attack at the carbonyl carbon is a standard reaction for ketones.

The β-Carbon (C3): Michael-type conjugate addition can occur at the carbon-carbon double bond.

Fluorine-bearing Carbons: The carbons attached to fluorine are electron-deficient and can be sites of nucleophilic attack.

In many cases, the initial nucleophilic attack is followed by a cascade of electronic rearrangements that culminates in the cleavage of a C-C bond and the opening of the strained ring. This provides a pathway to linear, highly functionalized fluorinated compounds. For example, reactions with nucleophiles such as electron-rich arenes, thiols, or selenols can trigger the ring-opening of donor-acceptor cyclobutanes. chemistryviews.orgfigshare.com Similarly, fluorinated epoxides and other strained rings undergo ring-opening upon treatment with nucleophiles.

Radical Reactions and Their Pathways with Fluorinated Cyclobutenones

While specific studies on the radical reactions of this compound are not extensively documented, the reactivity of polyfluorinated cyclic alkenes provides a framework for understanding their potential radical-mediated transformations. The presence of multiple fluorine atoms significantly influences the electronic properties of the carbon-carbon double bond and the carbonyl group, making these compounds susceptible to radical attack.

The general pathways for radical reactions involving polyfluorinated compounds often include dimerization of intermediate radical species, defluorination to yield substitution products, and fragmentation. fluorine1.ru In the context of fluorinated cyclobutenones, radical addition to the double bond is a plausible pathway. The high electrophilicity of perfluoroalkyl radicals suggests they would readily react with the electron-deficient double bond of the cyclobutenone ring. organic-chemistry.org

Photochemical reactions are a common method for generating radical intermediates. For instance, bis-aryl cyclobutenones have been shown to undergo photoelectrocyclization reactions, which proceed through radical intermediates. nih.gov It is conceivable that under UV irradiation, this compound could undergo similar transformations, potentially leading to dimerization or reaction with other radical species present in the medium.

The typical steps in a radical chain mechanism involving a fluorinated alkene would be:

Initiation: Generation of a radical species, for example, through the homolytic cleavage of a peroxide initiator. pharmaguideline.com

Propagation: The initiator radical attacks the fluorinated cyclobutenone, likely at the double bond, to form a more stable radical intermediate. This new radical can then react with another molecule, propagating the chain.

Termination: The reaction ceases when two radical species combine.

The stability of the intermediate radicals plays a crucial role in determining the reaction products. In polyfluorinated systems, the formation of radical σ-complexes is a key step, and their subsequent transformations dictate the final products. fluorine1.ru

| Reaction Type | Potential Reactants | Plausible Products | Governing Principles |

| Radical Addition | Halogen Radicals (e.g., ·Br), Alkyl Radicals | Halogenated or alkylated cyclobutane derivatives | Anti-Markovnikov addition for unsymmetrical alkenes, stability of the resulting carbon radical. pharmaguideline.com |

| Photochemical Dimerization | This compound (under UV) | Dimeric cyclobutane structures | Formation of excited states and radical intermediates upon photo-irradiation. nih.gov |

| Radical-Initiated Polymerization | Monomer of this compound with radical initiator | Poly(tetrafluorocyclobutenone) | Chain reaction mechanism involving initiation, propagation, and termination steps. |

Rearrangement Reactions in Fluorinated Cyclobutene and Cyclobutenone Derivatives

Rearrangement reactions provide pathways to structurally diverse molecules, and fluorinated cyclobutenone derivatives are known to undergo such transformations, often leading to ring contraction or expansion.

One of the most relevant rearrangements for α-halo ketones, which is structurally analogous to this compound, is the Favorskii rearrangement . This reaction typically occurs in the presence of a base and leads to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. organic-chemistry.orgnih.gov In the case of cyclic α-halo ketones, this rearrangement results in ring contraction. organic-chemistry.orgnih.gov

The proposed mechanism for the Favorskii rearrangement of a fluorinated cyclobutenone would involve the following steps:

Formation of an enolate by the abstraction of a proton alpha to the carbonyl group.

Intramolecular nucleophilic attack of the enolate onto the carbon bearing a fluorine atom, leading to the formation of a bicyclic cyclopropanone intermediate.

Nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone.

Ring-opening of the cyclopropanone intermediate to yield a more stable carbanion, which is subsequently protonated to give the final ring-contracted product, a fluorinated cyclopropanecarboxylic acid derivative.

| Rearrangement Type | Reagents/Conditions | Key Intermediate | Product Type |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Cyclopropanone | Ring-contracted carboxylic acid or ester. organic-chemistry.orgnih.gov |

| Thermal Ring Opening | Heat | Vinylketene | Can lead to cycloaddition products if a trapping agent is present. |

| Photochemical Rearrangement | UV light | Excited state/radical species | Can lead to various isomers or ring-opened products. nih.gov |

Besides the Favorskii rearrangement, fluorinated cyclobutenones can also undergo thermal electrocyclic ring-opening to form vinylketene intermediates. These highly reactive species can then participate in cycloaddition reactions or other rearrangements. The presence of fluorine atoms can influence the conrotatory or disrotatory nature of this ring-opening process.

Furthermore, fluorine migrations within molecules have been observed in other fluorinated systems, often catalyzed by acids or bases, leading to isomeric products. nih.gov Such rearrangements in this compound could potentially lead to the formation of other fluorinated four-membered ring isomers.

Spectroscopic and Structural Elucidation of 2,3,4,4 Tetrafluorocyclobut 2 En 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. For 2,3,4,4-Tetrafluorocyclobut-2-en-1-one, a combination of ¹⁹F, ¹H, and ¹³C NMR would provide a detailed picture of its molecular structure.

Fluorine-19 NMR Analysis

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for distinguishing between different fluorine environments within a molecule. thermofisher.com For this compound, three distinct fluorine signals would be anticipated. The two geminal fluorine atoms at the C4 position would be chemically non-equivalent and are expected to exhibit a large geminal F-F coupling constant. The fluorine atoms at the C2 and C3 positions, being in a vinylic environment, would show chemical shifts and couplings characteristic of their positions relative to the carbonyl group and the other fluorine atoms. The expected chemical shift ranges for fluorine atoms attached to a double bond are different from those on a saturated carbon, which would aid in signal assignment.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Position | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | Olefinic region | Doublet of doublets | J(F2-F3), J(F2-F4a), J(F2-F4b) |

| F-3 | Olefinic region | Doublet of doublets | J(F3-F2), J(F3-F4a), J(F3-F4b) |

| F-4a | Saturated region | Doublet of triplets or complex multiplet | J(F4a-F4b), J(F4a-F2), J(F4a-F3) |

| F-4b | Saturated region | Doublet of triplets or complex multiplet | J(F4b-F4a), J(F4b-F2), J(F4b-F3) |

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

As this compound contains no hydrogen atoms, ¹H NMR spectroscopy would not be applicable for its direct characterization. However, it would be crucial for analyzing any derivatives containing protons.

¹³C NMR spectroscopy, on the other hand, would be highly informative. Four distinct carbon signals are expected, corresponding to the four carbon atoms of the cyclobutene (B1205218) ring. The carbonyl carbon (C1) would appear at a characteristic downfield chemical shift (typically >180 ppm). The olefinic carbons (C2 and C3) would resonate in the vinylic region, and their signals would be split due to coupling with the attached fluorine atoms (¹J(C-F)). The saturated carbon (C4) would also show a characteristic C-F coupling. The magnitudes of these coupling constants provide valuable structural information.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C-1 | 180 - 200 | Singlet (or small triplet from coupling to F-2/F-3) | - |

| C-2 | 130 - 160 | Doublet | ¹J(C2-F2) |

| C-3 | 130 - 160 | Doublet | ¹J(C3-F3) |

| C-4 | 100 - 130 | Triplet | ¹J(C4-F4) |

Investigation of Cross-Ring Spin-Spin Coupling (e.g., H-F Coupling)

In derivatives of this compound containing protons, the investigation of long-range H-F coupling would be of significant interest. Such couplings, transmitted through several bonds, can provide crucial information about the stereochemistry and conformation of the molecule. The magnitude of these through-space or through-bond couplings is dependent on the dihedral angles and distances between the coupled nuclei.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for the identification of functional groups. For this compound, the most prominent absorption band in the IR spectrum would be the stretching vibration of the carbonyl group (C=O). For cyclic ketones, the position of this band is sensitive to ring strain. Four-membered cyclic ketones typically show a C=O stretching frequency at higher wavenumbers (around 1780 cm⁻¹) compared to acyclic or larger ring ketones. libretexts.org The presence of electronegative fluorine atoms adjacent to the carbonyl group would be expected to further increase this frequency. Additionally, strong absorption bands corresponding to C-F stretching vibrations would be expected in the region of 1000-1300 cm⁻¹. The C=C double bond stretching vibration would likely appear in the 1600-1680 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1780 - 1820 | Strong |

| C=C (Alkene) | 1600 - 1680 | Medium to Weak |

| C-F | 1000 - 1300 | Strong |

Mass Spectrometry (MS) in Structural Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would be influenced by the presence of the fluorine atoms and the cyclic ketone structure. Common fragmentation pathways for cyclic ketones involve the loss of CO (carbonyl group) and subsequent ring opening or rearrangement. chemguide.co.uk The presence of fluorine atoms would lead to characteristic fragment ions containing fluorine, and the isotopic pattern of these ions could further aid in their identification.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-F]⁺ | Loss of a fluorine atom |

| [CF₂]⁺ | Difluorocarbene radical cation |

| [C₃F₃O]⁺ | Fragment from ring cleavage |

X-ray Crystallography for Precise Three-Dimensional Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure analysis of this compound would provide accurate bond lengths, bond angles, and the conformation of the cyclobutene ring. This data would be invaluable for understanding the effects of fluorine substitution on the geometry of the four-membered ring and for correlating the solid-state structure with the spectroscopic data obtained in solution. While no crystal structure for the title compound is currently available in open literature, analysis of related fluorinated cyclobutane (B1203170) derivatives would be the primary source for predictive analysis. researchgate.net

Compound Names Mentioned in the Article

Computational Chemistry and Theoretical Investigations of 2,3,4,4 Tetrafluorocyclobut 2 En 1 One

Theoretical Elucidation of Reaction Mechanisms

Transition State Characterization and Reaction Pathway Determination

Computational chemistry, particularly through the use of density functional theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of fluorinated compounds like 2,3,4,4-Tetrafluorocyclobut-2-en-1-one. Theoretical studies allow for the detailed characterization of transition states and the determination of the most probable reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Research into the reactions of fluorinated cyclobutenes and related α-fluoroketones has demonstrated that computational modeling can effectively predict reaction outcomes and mechanisms. beilstein-journals.org For instance, in reactions involving nucleophilic addition to the carbonyl group, DFT calculations can map out the potential energy surface, identifying the transition state structures leading to the final products. These calculations provide crucial information on activation energies, which helps in understanding the kinetics of the reaction.

The reaction pathway for many transformations involving fluorinated cyclobutenes can be complex, potentially proceeding through concerted or stepwise mechanisms. Theoretical calculations are pivotal in distinguishing between these pathways by locating and characterizing the energies of all relevant intermediates and transition states. For example, in cycloaddition reactions, computational models can determine whether the reaction proceeds through a synchronous or asynchronous transition state, offering a deeper understanding of the electronic factors that govern the reaction's stereochemistry and regioselectivity.

Kinetic Isotope Effects (KIE) and Computational Predictions

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, as it reveals information about bond-breaking and bond-forming events in the rate-determining step. wikipedia.orglibretexts.org Computational chemistry plays a significant role in predicting KIEs, which can then be compared with experimental data to validate proposed mechanisms.

A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org For reactions involving this compound, isotopic substitution (e.g., replacing hydrogen with deuterium) at a position involved in the rate-limiting step can lead to a measurable KIE. researchgate.netnih.gov

Computational models, often employing DFT, can calculate the vibrational frequencies of reactants and transition states for both the isotopically labeled and unlabeled species. These frequencies are then used to determine the zero-point energies (ZPEs), and the difference in ZPE between the isotopic molecules in the ground state and the transition state is the primary contributor to the primary KIE.

Theoretical predictions of KIEs can help to:

Distinguish between different possible transition state structures.

Determine the extent of bond breaking/formation in the transition state.

Provide evidence for or against the involvement of a particular atom in the rate-determining step.

For instance, a significant primary KIE (typically kH/kD > 2) predicted by calculations for a C-H bond cleavage would strongly suggest that this bond is being broken in the rate-limiting step of the reaction. libretexts.org Conversely, the absence of a predicted KIE would indicate that the C-H bond is not involved in the rate-determining step.

Conformational Analysis and Molecular Dynamics Simulations of Fluorinated Cyclobutene (B1205218) Derivatives

The conformational preferences of fluorinated cyclobutene derivatives, including this compound, are critical in determining their reactivity and biological activity. researchgate.netnih.gov Computational methods such as conformational analysis and molecular dynamics (MD) simulations provide detailed insights into the three-dimensional structures and dynamic behavior of these molecules. researchgate.netnih.govuq.edu.aumdpi.commdpi.com

Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify stable conformations (energy minima) and the energy barriers between them. For fluorinated cyclobutenes, the puckered nature of the four-membered ring and the orientation of the fluorine substituents are key factors influencing their conformational landscape. researchgate.netdntb.gov.ua First-principles solid-state methods based on density functional theory have been used to investigate the crystal structures of fluorine-substituted cyclobutene derivatives. researchgate.net

Molecular dynamics simulations offer a way to study the time-dependent behavior of these molecules, providing a more realistic picture of their dynamics in solution or other environments. researchgate.netuq.edu.aumdpi.commdpi.com By simulating the motions of atoms over time, MD can reveal:

The relative populations of different conformers at a given temperature.

The flexibility and vibrational motions of the molecule.

The interactions between the molecule and its environment (e.g., solvent molecules).

Theoretical Insights into the Influence of Fluorine Substitution on Reactivity and Stability

The presence of multiple fluorine atoms in this compound has a profound impact on its reactivity and stability. researchgate.netnih.govstackexchange.comreddit.com Theoretical studies provide a fundamental understanding of these effects, which are primarily electronic in nature.

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly alters the electronic distribution within the molecule. sci-hub.box This has several important consequences for the reactivity of this compound:

Activation of the Carbonyl Group: The fluorine atoms withdraw electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.

Influence on the C=C Double Bond: The electronic properties of the double bond are also modified, which can affect its reactivity in cycloaddition reactions and other electrophilic additions.

Acidity of α-Protons: While the title compound lacks α-protons, in related fluorinated ketones, the presence of fluorine atoms increases the acidity of any adjacent C-H bonds.

Advanced Synthetic Applications of 2,3,4,4 Tetrafluorocyclobut 2 En 1 One and Its Derivatives

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

2,3,4,4-Tetrafluorocyclobut-2-en-1-one serves as a versatile C4 building block, providing a rigid scaffold that can be elaborated into a variety of complex structures. Its high degree of fluorination and inherent reactivity make it an attractive starting material for synthesizing molecules with precisely positioned fluorine atoms. The use of such fluorinated building blocks is a dominant strategy in drug discovery, allowing for the systematic exploration of chemical space. nih.gov Synthetic chemists utilize these building blocks to construct diverse molecular architectures, including those with applications as bioactive compounds and advanced materials. cas.cn The modular nature of synthesis with building blocks allows for the efficient assembly of complex structures that would be difficult to access through late-stage fluorination techniques. cas.cn

The reactivity of the double bond and the carbonyl group in this compound allows for a range of transformations. For instance, it can participate in cycloaddition reactions and nucleophilic additions, leading to the formation of more complex carbocyclic and heterocyclic systems. These subsequent transformations enable the introduction of additional functional groups and stereocenters, further expanding the molecular diversity accessible from this starting material.

Strategies for Controlled Incorporation of Fluorine Atoms in Organic Synthesis

The use of pre-fluorinated building blocks like this compound is a primary strategy for the controlled incorporation of fluorine atoms. nrochemistry.com This approach circumvents the often harsh conditions and lack of selectivity associated with direct fluorination methods. By starting with a molecule that already contains the desired fluorine atoms, chemists can focus on subsequent bond formations and functional group manipulations under milder conditions. nrochemistry.com

Several strategies are employed to introduce fluorine and fluorine-containing groups into organic molecules, including:

Nucleophilic Fluorination: This involves the use of fluoride (B91410) ions to displace a leaving group. Reagents like potassium fluoride and sulfur tetrafluoride are commonly used. nih.gov

Electrophilic Fluorination: Reagents such as N-fluorodiphenylsulfonimide (NFSI) are used to add a fluorine cation to electron-rich centers. nih.govnih.gov

Fluoroalkylation: This strategy introduces fluoroalkyl groups, such as trifluoromethyl (CF3), into a molecule. nrochemistry.com

The synthesis of complex organic compounds through nucleophilic or electrophilic substitution reactions using fluorinated building blocks is a powerful method for introducing fluorine atoms with high precision. nih.gov

Development of Chiral Fluorinated Scaffolds for Asymmetric Synthesis

The creation of chiral molecules containing fluorine is of significant interest, particularly in the pharmaceutical industry, as the stereochemistry of a drug can dramatically influence its biological activity. The development of asymmetric methodologies for creating molecules with fluorine-containing stereogenic centers is a key area of research. nih.gov

While the direct asymmetric fluorination of prochiral substrates is a common approach, the use of chiral fluorinated building blocks derived from precursors like this compound offers an alternative and often more efficient route. These chiral scaffolds can be prepared through various asymmetric transformations, including:

Asymmetric Catalysis: Utilizing chiral catalysts to induce enantioselectivity in reactions involving the fluorinated building block. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to the fluorinated substrate to direct the stereochemical outcome of a reaction.

Chiral Pool Synthesis: Starting from naturally occurring chiral molecules. nih.gov

For example, asymmetric electrophilic fluorination of 4-substituted isoxazolinones catalyzed by a bis-cinchona alkaloid can produce enantiopure fluorinated heterocycles with a fluorine-containing quaternary stereogenic center in good yields and enantioselectivities. nih.gov Similarly, organocatalytic asymmetric Friedel–Crafts additions followed by diastereoselective electrophilic fluorination can yield complex fluorinated adducts with multiple stereocenters. wikipedia.org These methods underscore the potential for converting simple fluorinated building blocks into highly valuable, stereochemically defined scaffolds.

Photochemical Approaches in the Synthesis of Novel Fluorinated Compounds

Photochemistry offers unique pathways for the synthesis of novel compounds by accessing high-energy intermediates that are not typically available through thermal reactions. britannica.comwikipedia.org In the context of fluorine chemistry, photochemical methods can be employed for C-F bond formation and for the transformation of fluorinated substrates into new molecular structures.

Photochemical reactions are initiated by the absorption of light, which elevates a molecule to an excited state with distinct reactivity. wikipedia.org This can lead to various transformations, including isomerizations, cycloadditions, and radical reactions. britannica.com For instance, the photochemical cycloaddition of an alkene to another ground-state alkene can yield cyclobutane (B1203170) derivatives. britannica.com

While specific photochemical studies involving this compound are not extensively detailed in the provided context, the general principles of photochemistry suggest its potential utility. The carbon-carbon double bond in the molecule could be susceptible to photoisomerization or [2+2] cycloadditions with other olefins upon irradiation. Furthermore, the carbonyl group could undergo Norrish-type reactions, leading to ring cleavage or the formation of other cyclic products. The development of such photochemical transformations would further expand the synthetic utility of this versatile fluorinated building block.

Applications in Pauson-Khand Reactions and Related Cyclopentenone Syntheses

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone ring system. organicreactions.orgnii.ac.jp This reaction is a key method for constructing five-membered rings, which are common structural motifs in natural products and biologically active molecules. nih.gov

The inclusion of fluorinated components in the Pauson-Khand reaction allows for the synthesis of fluorinated cyclopentenones. nih.gov While the direct use of this compound as the alkene component in a Pauson-Khand reaction is not explicitly described, related fluorinated alkenes and enynes are utilized. The reaction typically proceeds with good regioselectivity, which is often predictable based on the steric and electronic properties of the substituents on the alkyne and alkene. nih.govnii.ac.jp

The general mechanism involves the formation of a dicobalt hexacarbonyl alkyne complex, which then coordinates to the alkene. organicreactions.org Subsequent migratory insertion of the alkene and carbon monoxide, followed by reductive elimination, yields the cyclopentenone product. organicreactions.org The reaction can be promoted by various additives, such as N-methylmorpholine N-oxide (NMO), which can lead to milder reaction conditions. organicreactions.org

Alternative methods for synthesizing fluorinated cyclopentenones include the Nazarov cyclization of fluorinated divinyl ketones. nih.gov This reaction proceeds through an electrocyclization of a pentadienyl cation intermediate and can be influenced by the presence of fluorine substituents, which can enhance the rate and regioselectivity of the cyclization. nih.gov

Future Directions and Emerging Research Avenues for 2,3,4,4 Tetrafluorocyclobut 2 En 1 One Research

Exploration of Novel and Undiscovered Reaction Pathways

The unique electronic and steric properties of 2,3,4,4-Tetrafluorocyclobut-2-en-1-one, conferred by its strained four-membered ring and multiple fluorine substituents, make it a prime candidate for the exploration of novel and as-yet-undiscovered reaction pathways. Future research in this area is anticipated to focus on several key themes:

Cycloaddition Reactions: While some cycloaddition reactions involving fluorinated compounds are known, a systematic investigation into the behavior of this compound in various cycloaddition paradigms is a promising area of research. Its electron-deficient double bond suggests it could be a potent dienophile in [4+2] cycloadditions and a partner in [2+2] cycloadditions with electron-rich alkenes and alkynes. The exploration of dipolar cycloadditions could also lead to the synthesis of novel fluorinated heterocyclic systems, which are highly sought after in medicinal chemistry.

Photochemical Transformations: The carbonyl and alkene functionalities within the cyclobutenone ring are chromophores that can be targeted in photochemical reactions. Future studies could investigate intramolecular and intermolecular photochemical [2+2] cycloadditions, as well as other light-induced transformations such as ring-opening or rearrangement reactions. The influence of the fluorine atoms on the excited state reactivity of the molecule will be a key aspect of these investigations.

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutene (B1205218) ring makes it susceptible to ring-opening reactions under thermal, acidic, basic, or transition-metal-catalyzed conditions. A thorough exploration of these reactions could provide access to a diverse range of linear and macrocyclic fluorinated compounds that are otherwise difficult to synthesize. Furthermore, controlled ring-expansion reactions could lead to the formation of larger, functionalized fluorinated carbocycles and heterocycles.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-F bonds and the C-C double bond in this compound present opportunities for novel transition-metal-catalyzed cross-coupling reactions. Research in this area could focus on the selective activation of specific C-F bonds or the functionalization of the double bond to introduce new substituents and build molecular complexity.

Integration with Sustainable Chemistry and Flow Chemistry Methodologies

The principles of sustainable chemistry, or green chemistry, are increasingly guiding the development of new chemical processes. Future research on this compound will likely focus on integrating its synthesis and transformations within a sustainable framework.

Green Solvents and Reagents: A key aspect of sustainable chemistry is the use of environmentally benign solvents and reagents. Research will likely focus on replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents in reactions involving this compound. The development of catalytic reactions that minimize the use of stoichiometric reagents will also be a priority.

Atom Economy and Waste Minimization: Future synthetic routes utilizing this compound will be designed to maximize atom economy, ensuring that a high proportion of the atoms from the reactants are incorporated into the final product. This will involve the development of highly selective and efficient reactions that minimize the formation of byproducts and waste.

Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving highly reactive or hazardous materials. The integration of reactions with this compound into flow chemistry systems could enable better control over reaction parameters, leading to higher yields and purities. ucd.ie Flow chemistry is particularly well-suited for photochemical reactions, allowing for precise control of light exposure and reaction time.

Development of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing reactions and discovering new ones. The development and application of advanced spectroscopic techniques for real-time, in-situ reaction monitoring will be instrumental in achieving this.

In-situ FTIR and Raman Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. mt.comvapourtec.com By tracking the vibrational modes of reactants, intermediates, and products, these techniques can provide valuable insights into reaction kinetics and mechanisms. Future research will likely involve the use of in-situ FTIR and Raman spectroscopy to study the transformations of this compound under various reaction conditions. youtube.comrsc.orgyoutube.com

¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and ¹⁹F NMR is particularly valuable for studying fluorinated compounds. rsc.orgrsc.orgbiophysics.orgnih.gov The development of advanced ¹⁹F NMR techniques, such as rapid-injection NMR and flow NMR, will enable the real-time monitoring of reactions involving this compound, providing detailed information about the formation and consumption of fluorinated species. rsc.orgrsc.org

Mass Spectrometry: Real-time mass spectrometry techniques, such as reaction monitoring mass spectrometry (RMS), can provide highly sensitive and selective detection of reactants, intermediates, and products. The application of these techniques to reactions of this compound will offer complementary data to spectroscopic methods, aiding in the elucidation of complex reaction networks.

Application of Machine Learning and Artificial Intelligence in Fluorinated Cyclobutenone Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from the prediction of molecular properties to the design of novel synthetic routes. The application of these computational tools to the study of this compound and related compounds holds immense potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.